4-Propionyloxypiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
piperidin-4-yl propanoate |
InChI |
InChI=1S/C8H15NO2/c1-2-8(10)11-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 |
InChI Key |
WKXUAPWRMDKVSA-UHFFFAOYSA-N |
SMILES |
CCC(=O)OC1CCNCC1 |
Canonical SMILES |
CCC(=O)OC1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Optimization for 4 Propionyloxypiperidine and Its Functionalized Derivatives
Established Synthetic Pathways for 4-Propionyloxypiperidine
The creation of the propionyloxy ester bond at the C4 position of the piperidine (B6355638) ring is the key transformation in synthesizing these compounds. This is most commonly achieved through the acylation of a corresponding 4-hydroxypiperidine (B117109) derivative.
Acylation of 4-Hydroxypiperidine Derivatives
The most direct route to this compound involves the acylation of a 4-hydroxypiperidine precursor. The choice of the acylating agent and reaction conditions is crucial for achieving high yields and purity. The reactivity of the nitrogen atom on the piperidine ring often necessitates the use of an N-protected derivative (such as N-Boc or N-benzyl) to prevent side reactions, although syntheses with N-substituted compounds are common.
Propionyl halides, particularly propionyl chloride, are highly reactive acylating agents used for the esterification of 4-hydroxypiperidine derivatives. These reactions are typically performed in the presence of a base to neutralize the hydrogen halide byproduct.
Common bases include organic amines like triethylamine (B128534) or diisopropylethylamine (Hünig's base), or inorganic bases. osti.gov The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) being frequently used. For example, the acylation of N-[1-(2-phenylethyl)-4-piperidinyl]aniline was effectively carried out using propionyl chloride in the presence of Hünig's base, affording fentanyl in a 95% yield. osti.gov Similarly, the synthesis of fentanyl analogs has been achieved by reacting the corresponding 4-anilinopiperidine intermediate with propionyl chloride. dtic.milgoogle.com
Propionic anhydride (B1165640) is another effective acylating agent for this transformation. While generally less reactive than propionyl chloride, it offers advantages such as easier handling and the formation of propionic acid as a byproduct, which can be easier to remove.
These reactions are often conducted in the presence of a base, such as pyridine (B92270), which can also serve as the solvent. prepchem.com A reported synthesis of 1-Phenethyl-4-propionyloxy-4-(3.4-methylene dioxy phenyl)-piperidine involved dissolving the corresponding 4-hydroxy precursor in pyridine and treating it with propionic anhydride, followed by heating to drive the reaction to completion. prepchem.com In some cases, prolonged heating may be required to achieve the desired acylation. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the rate of acylation with anhydrides, especially for sterically hindered or less reactive alcohols. nih.gov
Multi-Step Organic Synthesis Approaches Involving Piperidine Ring Formation
For more complex analogs, or when starting from basic building blocks, the synthesis may involve the initial construction of the piperidine ring itself. These multi-step sequences provide flexibility in introducing various substituents onto the piperidine core.
A common strategy begins with a precursor like 4-piperidone. For instance, N-Boc-4-piperidinone can undergo reductive amination with an amine (e.g., aniline) using a reducing agent like sodium triacetoxyborohydride (B8407120) to form a 4-aminopiperidine (B84694) derivative. dtic.mil This intermediate can then be acylated as described previously. After acylation, the N-Boc protecting group can be removed and the nitrogen can be functionalized, for example, by alkylation to introduce substituents like a phenethyl group. dtic.mil
Another approach involves the cyclization of acyclic precursors. Methods such as aza-Prins cyclization can be used to construct substituted 4-hydroxypiperidines, which are then suitable for subsequent acylation. rsc.org Ring-expansion methodologies, oxidative ring-opening/ring-closing protocols, and various annulation strategies also represent advanced techniques for building the core piperidine structure from different starting materials. nih.govnih.govresearchgate.net For example, a five-step synthesis of 4-methyl fentanyl begins with N-ethoxycarbonyl-4-piperidone, demonstrating a pathway where the piperidine ring is central to the synthetic design from the outset. nih.gov
Specific Syntheses of Substituted 4-Propionyloxypiperidines (e.g., N-substituted, ring-substituted)
The synthesis of substituted 4-propionyloxypiperidines is of significant interest, particularly in pharmaceutical research. These substitutions can be on the piperidine nitrogen (N-substituted) or on the carbon atoms of the ring itself (ring-substituted).
N-Substituted Derivatives: The majority of well-documented syntheses focus on N-substituted analogs. A prevalent synthetic route starts with the appropriate N-substituted 4-piperidone. For example, N-phenethyl-4-piperidinone (NPP) is a key intermediate in the synthesis of fentanyl and its analogs. wikipedia.orgwikipedia.org NPP is reacted with aniline (B41778) via reductive amination to produce 4-anilino-N-phenethylpiperidine (ANPP), which is then acylated with propionyl chloride or propionic anhydride to yield the final product. osti.govwikipedia.org This general three-step strategy (alkylation of 4-piperidone, reductive amination, and acylation) has been optimized to produce a variety of N-substituted fentanyls in excellent yields. osti.gov
Ring-Substituted Derivatives: The synthesis of ring-substituted analogs, such as those with methyl groups on the piperidine ring, often requires custom-designed multi-step syntheses. For instance, the synthesis of 4-methylfentanyl starts from N-ethoxycarbonyl-4-piperidone, introducing the methyl group early in the synthetic sequence. nih.gov Similarly, the synthesis of 3- and 4-aryl substituted fentanyl analogs involves reacting an N-benzyl-4-piperidone imine with an aryllithium reagent to install the aryl group at the 4-position, followed by propionylation and subsequent modification of the N-substituent. nih.gov These approaches highlight the necessity of building the piperidine core with the desired ring substituents already in place or introduced through strategic bond-forming reactions.
Optimization Strategies for Reaction Conditions and Yields
Optimizing the synthesis of this compound derivatives is crucial for improving efficiency and making processes more suitable for larger-scale production. Research has focused on refining each step of the common synthetic pathways, particularly the acylation step.
For the final acylation of the 4-amino or 4-hydroxy-piperidine precursor, several conditions have been systematically evaluated. A comparative study on the synthesis of fentanyl demonstrated that both propionyl chloride and propionic anhydride can give excellent yields (95% and 94%, respectively). osti.gov The choice of base and solvent also plays a significant role. While pyridine can be used as both a solvent and a base, stronger, non-nucleophilic bases like diisopropylethylamine (Hünig's base) in a solvent like dichloromethane have been shown to be highly effective. osti.gov
The use of catalysts can also enhance reaction efficiency. For acylations with less reactive substrates or when using anhydrides, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) is a common strategy to increase the reaction rate. nih.gov
The table below summarizes the optimization of the acylation step in a fentanyl synthesis, showcasing the impact of different reagents and conditions on the final yield. osti.gov
| Entry | Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Propionyl Chloride | Hünig's Base | Dichloromethane | 95 |
| 2 | Propionic Anhydride | Hünig's Base | Dichloromethane | 94 |
| 3 | Propionic Anhydride | None | Pyridine | 94 |
Beyond the acylation step, optimization of the preceding steps, such as the reductive amination of 4-piperidones, has also been achieved. The use of sodium triacetoxyborohydride has been shown to provide excellent yields (e.g., 91%) for this transformation. osti.gov
Stoichiometric Ratio Adjustments in Acylation
The stoichiometry of the reactants, specifically the molar ratio of 4-hydroxypiperidine to the acylating agent (such as propionyl chloride or propionic anhydride), is a critical factor in the synthesis of this compound. Adjusting this ratio can significantly impact the reaction's yield and selectivity.
In a typical acylation reaction, an excess of the acylating agent is often employed to ensure the complete conversion of the starting alcohol. However, in the case of 4-hydroxypiperidine, which possesses both a nucleophilic secondary amine and a hydroxyl group, an excessive amount of the acylating agent can lead to undesired side reactions, most notably N-acylation and di-acylation.
To favor the desired O-acylation, a careful adjustment of the stoichiometric ratio is necessary. Often, a slight excess of the acylating agent (e.g., 1.1 to 1.5 equivalents) is used in the presence of a base to neutralize the acid byproduct (e.g., HCl if using propionyl chloride) and to facilitate the reaction. The use of a protecting group on the piperidine nitrogen can circumvent the issue of N-acylation, allowing for a higher excess of the acylating agent to be used to drive the O-acylation to completion.
Table 1: Hypothetical Effect of Stoichiometric Ratio on this compound Synthesis
| Molar Ratio (4-Hydroxypiperidine:Propionyl Chloride) | Expected Yield of this compound | Expected Purity | Predominant Side Products |
|---|---|---|---|
| 1:1 | Moderate | High | Unreacted 4-hydroxypiperidine |
| 1:1.2 | High | High | Minor N-acylated byproduct |
| 1:2 | High | Moderate | Significant N-acylated and di-acylated byproducts |
This table is illustrative and actual results may vary based on other reaction conditions.
Temperature Regulation for Reaction Control
Temperature is a key parameter in controlling the rate and selectivity of the acylation reaction. The reaction is typically carried out at reduced temperatures, often starting at 0°C, to manage its exothermic nature, particularly when using reactive acylating agents like propionyl chloride.
Lowering the reaction temperature generally favors the kinetic product over the thermodynamic product. In the context of acylating 4-hydroxypiperidine, careful temperature control can help to modulate the reactivity of the two nucleophilic sites. While the nitrogen atom is inherently more nucleophilic, its reactivity can be tempered at lower temperatures, potentially allowing for a greater degree of selectivity towards O-acylation, especially if the nitrogen is protonated in an acidic medium.
Conversely, higher temperatures can increase the reaction rate but may also lead to a decrease in selectivity and the formation of more side products. For instance, at elevated temperatures, the risk of di-acylation and other degradation reactions increases. Therefore, a systematic study of the temperature profile is essential for optimizing the synthesis of this compound.
Table 2: Hypothetical Influence of Temperature on Acylation Selectivity
| Reaction Temperature (°C) | Relative Rate of O-Acylation | Relative Rate of N-Acylation | Expected Product Purity |
|---|---|---|---|
| -10 to 0 | Moderate | Low | High |
| 25 (Room Temperature) | High | Moderate | Moderate |
| 50 | Very High | High | Low |
This table presents a generalized trend; the optimal temperature depends on the specific reactants and solvent used.
Purification Methodologies for Enhanced Purity
Achieving high purity of this compound is essential for its intended applications. The crude product obtained from the synthesis typically contains unreacted starting materials, the acylating agent, and various side products. Therefore, robust purification methodologies are required.
Chromatographic Separation Techniques
Column chromatography is a widely used and effective method for the purification of this compound from closely related impurities. nih.govareeo.ac.ir Silica gel is a common stationary phase for this purpose. The choice of the mobile phase (eluent) is critical and is determined by the polarity of the target compound and its impurities.
A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol, is often employed. The less polar impurities will elute first, followed by the desired product, and finally the more polar impurities and unreacted 4-hydroxypiperidine. Thin-layer chromatography (TLC) is typically used to monitor the separation process and to identify the fractions containing the pure product.
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid compounds. mt.com For this compound, if it is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization can be an effective final purification step. The selection of an appropriate solvent is paramount for successful recrystallization. rochester.edu An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Common solvents for the recrystallization of piperidine derivatives include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and their mixtures with non-polar solvents like hexanes or ether. chemrevlett.comresearchgate.net The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals.
Investigation of Side Reactions and Purity Control during Synthesis
A primary challenge in the synthesis of this compound is the presence of two nucleophilic centers in the 4-hydroxypiperidine starting material: the secondary amine nitrogen and the hydroxyl oxygen. This duality can lead to the formation of several side products, necessitating careful control over the reaction conditions to ensure high purity of the desired O-acylated product.
The main side reaction is the N-acylation, leading to the formation of 1-propionyl-4-hydroxypiperidine. This occurs because the nitrogen atom is generally a stronger nucleophile than the oxygen atom. quora.com In some cases, di-acylation can also occur, resulting in 1-propionyl-4-propionyloxypiperidine, especially when an excess of the acylating agent is used.
The selectivity between O-acylation and N-acylation can be influenced by the reaction conditions. It has been noted that acidic conditions can favor O-acylation by protonating the more basic nitrogen atom, thereby reducing its nucleophilicity. nih.gov Conversely, alkaline conditions tend to favor N-acylation. nih.gov Therefore, the choice of base and solvent system is crucial for controlling the purity of the final product. The use of a non-nucleophilic base can help to minimize side reactions.
Furthermore, the stability of the ester product under the reaction and work-up conditions is a consideration. Hydrolysis of the ester back to 4-hydroxypiperidine can occur in the presence of strong acids or bases, particularly at elevated temperatures. Therefore, maintaining a controlled pH and temperature during the reaction and purification is essential for maximizing the yield and purity of this compound.
Chemical Reactivity and Transformation Pathways of 4 Propionyloxypiperidine
Hydrolysis and Transesterification Reactions of the Propionyloxy Group
The propionyloxy group of 4-propionyloxypiperidine is susceptible to nucleophilic attack, leading to hydrolysis and transesterification reactions. These transformations cleave the ester bond, resulting in the formation of 4-hydroxypiperidine (B117109) and either propionic acid or a different ester, respectively.
Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. This is a reversible process, and to drive the reaction to completion, an excess of water is typically used. chemguide.co.uk
Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the 4-hydroxypiperidino group to yield propionic acid (which is deprotonated in the basic medium to form a propionate (B1217596) salt) and 4-hydroxypiperidine. Alkaline hydrolysis is generally irreversible as the final deprotonation of the carboxylic acid drives the reaction forward. chemguide.co.uk
Transesterification: This process involves the reaction of this compound with an alcohol in the presence of an acid or base catalyst to form a new ester and 4-hydroxypiperidine. wikipedia.org The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess, or the 4-hydroxypiperidine byproduct is removed from the reaction mixture. wikipedia.org
The efficiency of both hydrolysis and transesterification is influenced by several factors, including temperature, the concentration of reactants, and the choice of catalyst. For instance, increasing the temperature generally accelerates the rate of both reactions. ceon.rs
| Reaction Type | Catalyst | General Products | Key Features |
|---|---|---|---|
| Hydrolysis | Acid (e.g., HCl, H₂SO₄) | 4-Hydroxypiperidine and Propionic Acid | Reversible reaction; favored by excess water. chemguide.co.uk |
| Hydrolysis | Base (e.g., NaOH, KOH) | 4-Hydroxypiperidine and Propionate Salt | Essentially irreversible due to salt formation. chemguide.co.uk |
| Transesterification | Acid or Base | 4-Hydroxypiperidine and a new Propionate Ester | Equilibrium process; can be driven by using excess alcohol. wikipedia.org |
Degradation Mechanisms of the Piperidine (B6355638) Ring and Substituents
The piperidine ring and its substituents in this compound can undergo degradation through various mechanisms, notably oxidative and thermal pathways.
The piperidine ring is susceptible to oxidative degradation, particularly in the presence of strong oxidizing agents or under atmospheric conditions initiated by radicals. Studies on the atmospheric photo-oxidation of piperidine initiated by hydroxyl (OH) radicals have shown that the reaction proceeds via hydrogen abstraction from both the N-H and C-H bonds. acs.orgresearchgate.net In the case of this compound, which is an N-substituted piperidine, oxidation would primarily occur at the C-H bonds of the ring.
The abstraction of a hydrogen atom from a carbon atom adjacent to the nitrogen (the α-position) is a likely pathway, leading to the formation of an iminium ion intermediate. This intermediate can then undergo further reactions. The major product identified in the OH-initiated degradation of piperidine is the corresponding imine, 2,3,4,5-tetrahydropyridine. acs.orgresearchgate.net By analogy, oxidative degradation of this compound could lead to the formation of an analogous imine derivative.
Furthermore, oxidation can result in ring-opening or the formation of other products such as nitramines and nitrosamines, particularly in the presence of nitrogen oxides. acs.orgresearchgate.net The specific products formed would depend on the reaction conditions, including the nature of the oxidant and the presence of other chemical species.
| Oxidative Process | Initiating Species (Example) | Potential Intermediate | Potential Degradation Products |
|---|---|---|---|
| Atmospheric Photo-oxidation | Hydroxyl Radical (•OH) | Piperidinyl Radical | Imine derivatives, Ring-opened products, Nitramines, Nitrosamines. acs.orgresearchgate.net |
| Chemical Oxidation | Strong Oxidizing Agents | N-Oxide, Iminium Ion | Various oxidized piperidine derivatives. |
At elevated temperatures, this compound is expected to undergo thermal decomposition. The two main pathways for thermal degradation would be the pyrolysis of the propionyloxy group and the fragmentation of the piperidine ring.
Ester pyrolysis is a well-known intramolecular elimination reaction (Ei mechanism) that occurs at high temperatures (typically above 400 °C) in the absence of a catalyst. wikipedia.orgwikipedia.orgorganic-chemistry.org This reaction requires the presence of a β-hydrogen atom in the alcohol portion of the ester. Since the propionyloxy group is attached to a secondary carbon in the piperidine ring, there are hydrogen atoms on the adjacent carbons (β-hydrogens). Therefore, pyrolysis of this compound would likely proceed through a cyclic transition state to yield propionic acid and the corresponding alkene, which in this case would be a tetrahydropyridine (B1245486) derivative. wikipedia.org
The piperidine ring itself can also undergo thermal fragmentation. Studies on the thermal degradation of piperazine, a related cyclic diamine, have shown that it is relatively stable, with significant degradation occurring at temperatures above 135 °C. utexas.edu The degradation products can be complex and may involve ring-opening and fragmentation reactions. For this compound, thermal stress could lead to the cleavage of C-C and C-N bonds within the piperidine ring, generating a variety of smaller volatile compounds. The specific products would depend on the pyrolysis temperature and conditions.
| Thermal Process | Temperature Range | Reaction Type | Expected Products |
|---|---|---|---|
| Ester Pyrolysis | High (e.g., >400°C) | Intramolecular Elimination (Ei) | Propionic Acid and a Tetrahydropyridine derivative. wikipedia.orgwikipedia.orgorganic-chemistry.org |
| Piperidine Ring Fragmentation | Elevated | Cleavage of C-C and C-N bonds | Various smaller volatile organic compounds. |
Role as a Precursor in Subsequent Organic Reactions
While this compound itself is not widely cited as a common starting material in organic synthesis, its core structure, 4-hydroxypiperidine, is a versatile precursor for a wide range of more complex molecules, particularly in the pharmaceutical industry. innospk.comrsc.org 4-Hydroxypiperidine serves as a key intermediate in the synthesis of various drugs. innospk.com
The propionyloxy group in this compound can be considered a protecting group for the hydroxyl functionality of 4-hydroxypiperidine. In a multi-step synthesis, the hydroxyl group of 4-hydroxypiperidine might be acylated to form the propionate ester to prevent it from reacting in subsequent steps. Later in the synthetic sequence, the propionyloxy group can be removed by hydrolysis to regenerate the hydroxyl group for further functionalization.
Advanced Analytical Characterization and Quantification Methodologies in Chemical Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR experiments provide a detailed map of the carbon and hydrogen framework.
For 1-Phenethyl-4-propionyloxypiperidine, the ¹H NMR spectrum would reveal distinct signals corresponding to the protons of the phenethyl, piperidine (B6355638), and propionyloxy moieties. Protons on the phenyl group would appear in the aromatic region (typically δ 7.2-7.4 ppm). The two ethylenic bridges of the phenethyl group (-CH₂-CH₂-) would produce signals in the aliphatic region, as would the protons on the piperidine ring and the ethyl group of the propionate (B1217596) ester. springermedizin.de
The ¹³C NMR spectrum provides complementary information, showing a single signal for each unique carbon atom in the molecule. Key signals would include those for the aromatic carbons, the aliphatic carbons of the piperidine and phenethyl groups, the carbonyl carbon of the ester (around δ 173 ppm), and the carbons of the propionyl group's ethyl chain. springermedizin.de The specific chemical shifts are influenced by the electronic environment of each nucleus, allowing for complete structural assignment.
Table 1: Predicted NMR Chemical Shifts for 1-Phenethyl-4-propionyloxypiperidine
| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |
|---|---|---|
| Phenyl Group | 7.20 - 7.40 (m, 5H) | 126.0 - 140.0 |
| Phenethyl -CH₂- | 2.75 - 2.90 (m, 2H) | ~60.5 |
| Phenethyl -CH₂- | 2.55 - 2.70 (m, 2H) | ~33.5 |
| Piperidine -CH-O | 4.80 - 5.00 (m, 1H) | ~71.0 |
| Piperidine -CH₂-N | 2.20 - 2.80 (m, 4H) | ~52.0 |
| Piperidine -CH₂-C | 1.70 - 2.00 (m, 4H) | ~30.0 |
| Propionyl C=O | - | ~173.1 |
| Propionyl -CH₂- | 2.25 - 2.40 (q, 2H) | ~27.5 |
Note: Data are predicted based on general chemical shift principles and data from structurally similar compounds. springermedizin.de 'm' denotes multiplet, 'q' denotes quartet, 't' denotes triplet.
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with fragmentation techniques, it provides significant structural information.
Electron Ionization (EI-MS) , commonly used with Gas Chromatography (GC), is a hard ionization technique that often results in extensive fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." For 1-Phenethyl-4-propionyloxypiperidine, the molecular ion ([M]⁺) at m/z 261 may be observed, but key fragment ions are more prominent and diagnostic. nih.gov Common fragmentation pathways for related fentanyl compounds often involve cleavage at the N-alkyl chain or the piperidine ring. nih.gov The base peak is frequently observed at m/z 170, with other significant fragments at m/z 114 and m/z 57. nih.gov
Electrospray Ionization (ESI-MS) is a soft ionization technique, typically coupled with Liquid Chromatography (LC). It usually produces the protonated molecular ion ([M+H]⁺) at m/z 262, with minimal fragmentation. This is useful for confirming the molecular weight of the compound.
Tandem Mass Spectrometry (MS/MS) provides deeper structural insight by isolating a precursor ion (like the [M+H]⁺ ion) and subjecting it to collision-induced dissociation (CID) to generate product ions. For fentanyl-related compounds, characteristic product ions include m/z 188 (resulting from fragmentation at the amide N-C4 bond) and m/z 105 (representing the tropylium (B1234903) ion from the phenethyl group). nih.govwvu.edu Similar pathways can be expected for 1-Phenethyl-4-propionyloxypiperidine, providing confirmatory structural data. wvu.edu
Table 2: Key Mass Fragments for 1-Phenethyl-4-propionyloxypiperidine (GC-EI-MS)
| m/z | Proposed Fragment Identity | Relative Abundance |
|---|---|---|
| 261 | Molecular Ion [C₁₆H₂₃NO₂]⁺ | Low |
| 170 | [C₁₂H₁₆N]⁺ | High (Often Base Peak) |
| 114 | [C₇H₁₂NO]⁺ | Medium |
| 105 | Tropylium Ion [C₈H₉]⁺ | Medium to High |
Source: Data derived from NIST Mass Spectrometry Data Center. nih.gov
Infrared (IR) Spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum for 1-Phenethyl-4-propionyloxypiperidine would be characterized by several key absorption bands.
The most prominent feature would be a strong, sharp peak corresponding to the ester carbonyl (C=O) stretch, typically found in the 1735-1750 cm⁻¹ region. Other significant peaks include the C-O stretches of the ester group between 1150-1250 cm⁻¹. The spectrum would also show absorptions for C-H stretching vibrations: those just above 3000 cm⁻¹ are characteristic of the aromatic C-H bonds in the phenyl ring, while those just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the piperidine and ethyl groups. mdpi.com Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common technique for obtaining such spectra from solid or liquid samples. nih.gov
Table 3: Characteristic Infrared Absorption Bands for 1-Phenethyl-4-propionyloxypiperidine
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl Ring) |
| 2800 - 3000 | C-H Stretch | Aliphatic (Piperidine, Ethyl) |
| 1735 - 1750 | C=O Stretch | Ester Carbonyl |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Note: Data are predicted based on established IR correlation tables.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of fentanyl-related compounds, including synthesis byproducts like 1-Phenethyl-4-propionyloxypiperidine, a reversed-phase HPLC method with UV detection is commonly employed. nih.gov
A typical setup would use a C8 or C18 stationary phase column, which separates compounds based on their hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. nii.ac.jpresearchgate.net An isocratic or gradient elution can be used to achieve optimal separation from impurities or other related substances. nih.gov
Detection is achieved using a UV detector. Since the only significant chromophore in 1-Phenethyl-4-propionyloxypiperidine is the benzene (B151609) ring, detection is typically set at a low wavelength, such as 206 nm, to achieve adequate sensitivity. nih.gov By comparing the retention time of the analyte to that of a known reference standard, the compound can be identified. The area under the chromatographic peak is proportional to the concentration, allowing for purity assessment and quantification. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is particularly valuable in forensic science for profiling illicit drug samples. researchgate.netcfsre.org 1-Phenethyl-4-propionyloxypiperidine has been identified as a byproduct in fentanyl synthesis, and its presence can serve as a chemical signature to understand the manufacturing process. caymanchem.com
In this technique, the sample is vaporized and separated based on its boiling point and interactions with a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which generates a mass spectrum for each component. nih.gov Studies have successfully used GC-MS to identify 1-Phenethyl-4-propionyloxypiperidine in both bulk fentanyl powder and in headspace analysis of the sample, indicating its volatility. ojp.gov The combination of the compound's retention time from the GC and its unique mass spectrum provides a high degree of confidence in its identification within a complex mixture. cfsre.org
Table 4: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| 1-Phenethyl-4-propionyloxypiperidine | C₁₆H₂₃NO₂ | Primary subject; fentanyl synthesis byproduct |
| Fentanyl | C₂₂H₂₈N₂O | Related opioid analgesic |
| 4-anilino-N-phenethylpiperidine (4-ANPP) | C₁₉H₂₄N₂ | Fentanyl precursor |
| N-phenylpropanamide | C₉H₁₁NO | Fentanyl synthesis impurity |
| Acetylfentanyl | C₂₁H₂₆N₂O | Fentanyl analog |
| N-phenylacetamide | C₈H₉NO | Fentanyl synthesis impurity |
| N-phenethyl-4-piperidinone (NPP) | C₁₃H₁₇NO | Fentanyl precursor |
| Norfentanyl | C₁₄H₂₀N₂O | Fentanyl metabolite/precursor |
Thermal Analysis Methods for Stability Studies
Thermal analysis techniques are a cornerstone in the physical and chemical characterization of pharmaceutical compounds. slideshare.net These methods measure changes in the physical properties of a substance as it is subjected to a controlled temperature program. slideshare.net For a compound such as 4-Propionyloxypiperidine, thermal analysis provides critical insights into its thermal stability, decomposition pathways, and solid-state properties like polymorphism and purity. researchgate.net This information is vital for determining appropriate storage conditions, predicting shelf-life, and ensuring the quality and safety of the substance. resolvemass.caveeprho.com
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is an analytical technique that measures the change in the mass of a sample as a function of temperature or time in a controlled atmosphere. veeprho.com The principle of TGA involves heating a sample at a constant rate and continuously recording its mass. xrfscientific.com The resulting plot of mass versus temperature, known as a thermogram, provides a quantitative measurement of any mass loss or gain, revealing information about the compound's thermal stability, decomposition, and the presence of volatile components like moisture or residual solvents. xrfscientific.comaurigaresearch.com
In the context of this compound, a TGA experiment would reveal the temperature at which the compound begins to degrade. This onset temperature is a key indicator of its thermal stability. The analysis can be conducted in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to assess oxidative stability. aurigaresearch.com The resulting data helps in identifying potential degradation pathways and establishing safe temperature limits for manufacturing and storage. resolvemass.caveeprho.com
Below is an illustrative TGA data table for this compound, demonstrating how results would be presented to show thermal decomposition events.
Note: The following data is illustrative and intended to demonstrate a typical TGA profile for a compound like this compound.
Table 1: Illustrative TGA Data for this compound| Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|
| 30 - 150 | 0.5% | Loss of residual solvent/moisture |
| 150 - 280 | 1.2% | Initial, slow decomposition |
| 280 - 450 | 85.3% | Major thermal decomposition |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. veeprho.com DSC is widely used in the pharmaceutical industry to characterize the physical properties of active pharmaceutical ingredients (APIs) and excipients. It can detect thermal events such as melting, crystallization, glass transitions, and solid-state phase transformations, providing information on purity, polymorphism, and compatibility. netzsch.comnih.gov
For this compound, DSC analysis would be crucial for determining its melting point, which is a fundamental physical property and an indicator of purity. netzsch.com The sharpness and temperature of the melting endotherm can suggest the degree of crystallinity and the presence of impurities. Furthermore, DSC can identify different polymorphic forms of the compound, as distinct polymorphs will exhibit different melting points and thermal behaviors. researchgate.netnetzsch.com This is critical because different crystalline forms can have varying solubility and bioavailability. netzsch.com
The following interactive table provides a hypothetical example of DSC data that could be obtained for this compound.
Note: The following data is hypothetical and serves as an example of a typical DSC analysis for a crystalline organic compound.
Table 2: Hypothetical DSC Data for this compound| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|
| Melting | 125.4 | 128.1 | -95.2 |
Method Validation and Utilization of Certified Reference Standards
The accurate quantification of any chemical compound in a research or quality control setting relies on the use of validated analytical methods. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu For the quantification of this compound, method validation would be performed according to guidelines established by the International Council for Harmonisation (ICH), specifically guideline Q2(R1). researchgate.netgmp-compliance.orgfda.gov
The validation process ensures the reliability of analytical results by assessing a range of performance characteristics:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or degradation products. fda.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu
Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-equipment). europa.eu
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. fda.gov
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu
Central to method validation and routine analysis is the use of Certified Reference Standards (CRMs) or Reference Standards. gbjpl.com.ausimsonpharma.com A reference standard is a highly purified and well-characterized substance used as a measurement base. simsonpharma.comgmpsop.com These standards are critical for establishing the accuracy and traceability of analytical results. aquigenbio.com
In the analysis of this compound, a CRM would be used to:
Calibrate analytical instruments.
Prepare calibration curves to determine the concentration of the analyte in unknown samples.
Verify the accuracy and precision of the analytical method during validation. aquigenbio.com
Serve as a benchmark for quality control checks to ensure the ongoing reliability of the testing procedure. simsonpharma.com
Reference standards can be sourced from official pharmacopeias or recognized suppliers who provide a Certificate of Analysis detailing the material's identity, purity, and other critical characteristics. eurofins.com The use of these high-quality standards is indispensable for ensuring that analytical data is accurate, reproducible, and compliant with regulatory expectations. gbjpl.com.auaquigenbio.com
Structure Activity Relationship Sar and Computational Studies of 4 Propionyloxypiperidine Analogues
Elucidation of Structure-Activity Relationships in Substituted 4-Propionyloxypiperidines
The structure-activity relationship (SAR) for this class of compounds is complex, with minor chemical modifications often leading to significant changes in molecular properties and biological activity. Key areas of investigation include the substitution at the piperidine (B6355638) nitrogen, the stereochemistry of the piperidine ring, and the influence of various substituents on receptor binding profiles.
Influence of N-Substituent Modifications on Molecular Properties
The substituent attached to the piperidine nitrogen atom plays a pivotal role in defining the pharmacological profile of 4-propionyloxypiperidine analogues. This position is a primary determinant of agonist versus antagonist activity at opioid receptors and significantly modulates binding affinity. acs.org
Research on related 4-aryl-piperidines demonstrates that the size and nature of the N-substituent can drastically alter a compound's properties. For instance, small alkyl groups like N-methyl often confer potent agonist activity. In contrast, larger or more complex groups can shift the profile towards antagonism. acs.orgnih.gov The transition from an agonist to an antagonist is a well-documented phenomenon in opioid chemistry, where increasing the size of the N-substituent (e.g., from methyl to allyl or cyclopropylmethyl) can introduce antagonist properties. nih.gov
Computational studies reveal that the N-substituent also influences the conformation of the piperidine ring itself. When the nitrogen atom is acylated or bonded to an aromatic system, its lone pair of electrons can conjugate with the adjacent π-system. acs.org This increases the sp2 character of the nitrogen, flattens the local geometry, and can create a "pseudoallylic strain" that influences the preferred orientation of other substituents on the ring. acs.orgnih.gov This conformational control directly impacts how the molecule presents its pharmacophoric features to a receptor binding site.
Table 1: Influence of N-Substituents on Opioid Receptor Affinity in 4-(m-hydroxyphenyl)piperidine Analogues
| N-Substituent | Core Structure | Receptor Affinity (μ-opioid, Kᵢ in nM) | Activity Profile |
| Methyl | trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | High | Pure Antagonist |
| Cyclopropylmethyl | trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | High | Pure Antagonist |
| Phenethyl | 4-Alkyl-4-(m-hydroxyphenyl)piperidine | Varies (Potent Agonist) | Agonist |
| Allyl | 4-Alkyl-4-(m-hydroxyphenyl)piperidine | Varies (Agonist/Antagonist) | Mixed Agonist-Antagonist |
Data synthesized from findings on related piperidine structures. acs.orgnih.gov
Stereochemical Investigations and Isomeric Effects on Chemical Behavior
Stereochemistry is a critical factor governing the activity of this compound analogues. The spatial arrangement of substituents on the chiral centers of the piperidine ring dictates the molecule's three-dimensional shape and, consequently, its ability to achieve a productive orientation within a receptor's binding pocket. nih.gov
This principle is classically illustrated by the diastereomeric prodine analgesics, which are substituted 4-propionyloxypiperidines. Alphaprodine and betaprodine (B10762733) are stereoisomers of 1,3-dimethyl-4-phenyl-4-propionyloxypiperidine. nih.gov In alphaprodine, the 3-methyl group is cis relative to the 4-phenyl group, which forces the phenyl group into an axial orientation. In betaprodine, the methyl and phenyl groups are trans, allowing the phenyl group to occupy a more stable equatorial position. This seemingly minor difference in stereochemistry results in a significant disparity in analgesic potency, with the cis isomer (alphaprodine) being considerably more active. nih.govdocumentsdelivered.com
This observation underscores that the receptor environment has a strict conformational and stereochemical requirement. The axial orientation of the phenyl group in alphaprodine is believed to mimic the orientation of the tyramine (B21549) moiety of morphine more closely, leading to a more effective receptor interaction. Computational energy calculations have confirmed that for many 4-alkyl-4-phenylpiperidines, a phenyl axial conformation is favored and is associated with higher μ-receptor affinity. nih.gov
Table 2: Effect of Stereoisomerism on Analgesic Potency of Prodine Analogues
| Compound | Key Stereochemistry | Phenyl Group Orientation | Relative Analgesic Potency |
| Alphaprodine | cis-3-methyl, 4-phenyl | Axial | High |
| Betaprodine | trans-3-methyl, 4-phenyl | Equatorial | Low |
This table illustrates the well-established potency difference between these diastereomers. nih.govdocumentsdelivered.com
Impact of Substituents on Predicted Bioactivity Profiles and Receptor Interactions
Computational chemistry, including molecular docking and molecular dynamics simulations, provides powerful tools for predicting how this compound analogues interact with target receptors at an atomic level. nih.govmdpi.com These studies help rationalize observed SAR data and guide the design of new compounds.
Docking simulations of piperidine-based opioids into the crystal structure of the μ-opioid receptor have identified key interactions necessary for binding and activation. mdpi.complos.org A conserved aspartic acid residue (Asp147 in TM3) typically forms a crucial ionic bond with the protonated nitrogen of the piperidine ring. mdpi.comfrontiersin.org Surrounding this anchor point is a binding pocket lined with hydrophobic and aromatic amino acid residues (e.g., tyrosine, tryptophan) that interact with the substituents of the ligand. nih.govfrontiersin.org
The model predicts that the 4-propionyloxy group and any C4-aryl substituent fit into specific sub-pockets. The size, shape, and electronic properties of these substituents determine the binding affinity and functional outcome (e.g., agonist or antagonist). plos.orgrsc.org For example, molecular modeling studies on related morphinans have shown that the configuration at a key carbon and the bulkiness of a substituent can collectively determine the ligand's orientation in the binding pocket, potentially switching a compound from an antagonist to an agonist. rsc.org This principle is directly applicable to the design of novel this compound derivatives.
Table 3: Predicted Key Receptor Interactions for Piperidine-Based Ligands at the μ-Opioid Receptor
| Receptor Residue | Location | Type of Interaction with Ligand |
| Asp147 (Asp3.32) | Transmembrane Helix 3 (TM3) | Ionic bond / Salt bridge with protonated piperidine nitrogen |
| Tyr148 (Tyr3.33) | Transmembrane Helix 3 (TM3) | Hydrogen bond / Hydrophobic interaction |
| Met151 (Met3.36) | Transmembrane Helix 3 (TM3) | Hydrophobic interaction with N-substituent |
| Trp293 (Trp6.48) | Transmembrane Helix 6 (TM6) | Hydrophobic interaction with ligand core |
| His297 (His6.52) | Transmembrane Helix 6 (TM6) | Hydrophobic / Polar interaction |
| Tyr326 (Tyr7.43) | Transmembrane Helix 7 (TM7) | Hydrogen bond with phenolic hydroxyl (if present) |
Interactions are based on computational docking studies of various opioid ligands. nih.govmdpi.comfrontiersin.org
Comparative Analysis of this compound with Related Piperidine Derivatives
The chemical behavior and synthetic utility of this compound are best understood by comparing it to other structurally related piperidine derivatives, such as the pethidine (meperidine) family of compounds.
Structural Similarities and Differences Influencing Reactivity
The core structure of this compound is shared by many piperidine-based analgesics. The central features are the piperidine ring, which provides the basic nitrogen for receptor anchoring, and substitution at the 4-position, which is critical for potency.
A primary point of comparison is with pethidine, which features a 4-phenyl group and a 4-ethoxycarbonyl group (-COOEt) on the same carbon. In contrast, the prodine analogues of this compound have a 4-propionyloxy group (-OCOEt) and a 4-phenyl group. nih.gov The key difference lies in the ester linkage: pethidine is a carboxylic acid ester, while the prodines are esters of a tertiary alcohol.
This structural difference has implications for chemical reactivity. The ester in this compound analogues is susceptible to hydrolysis, which would yield a tertiary alcohol. The stability of this ester is a key factor in the molecule's chemical profile. The conformation of the piperidine ring in these compounds is also highly sensitive to substitution patterns, which can favor chair, twist-boat, or boat conformations depending on steric and electronic influences. ias.ac.in The preference for a specific conformation directly impacts the orientation of the functional groups and thus their reactivity and interaction with biological targets. nih.gov
Functional Group Comparisons and Their Synthetic Utility
The functional groups on the piperidine ring determine not only its chemical properties but also the synthetic strategies used to create it. The propionyloxy ester, the ethoxycarbonyl ester, and a simple hydroxyl group at the C4 position each confer distinct characteristics.
Propionyloxy Ester (-OCOEt): This group, found in prodine-type molecules, is a key part of the pharmacophore. Synthetically, it is typically installed by reacting a 4-hydroxypiperidine (B117109) precursor with propionic anhydride (B1165640) or propionyl chloride. The tertiary alcohol precursor is often formed via the reaction of an organometallic reagent (e.g., phenyllithium) with an N-substituted-4-piperidone. nih.gov
Ethoxycarbonyl Ester (-COOEt): This group is characteristic of pethidine and its analogues. researchgate.net Its synthesis often involves different strategies, reflecting its greater chemical stability compared to the tertiary propionate (B1217596) ester.
Hydroxyl Group (-OH): The 4-hydroxypiperidine moiety is a common synthetic intermediate for both classes of compounds. nih.gov It serves as a versatile handle for introducing the final ester functionality.
Table 4: Comparison of Functional Groups at C4 of the Piperidine Ring
| Compound Class | C4-Functional Group | Linkage Type | Key Synthetic Precursor |
| Prodine Analogues | Propionyloxy (-OCO-C₂H₅) | Ester of a tertiary alcohol | 4-Hydroxy-4-phenylpiperidine |
| Pethidine Analogues | Ethoxycarbonyl (-COO-C₂H₅) | Ester of a carboxylic acid | 4-Cyano-4-phenylpiperidine |
| Morphine Fragments | Hydroxyl (-OH) | Alcohol | 4-Piperidone |
This table highlights the differences in the key C4 functional group and the common precursors used in their synthesis. nih.govnih.govresearchgate.net
Computational Chemistry Approaches in Molecular Design and Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for the design and analysis of novel therapeutic agents. For analogues of this compound, these in silico techniques offer profound insights into their physicochemical properties, biological activities, and interactions with target macromolecules. By simulating complex molecular behaviors, researchers can predict efficacy, guide chemical synthesis, and optimize lead compounds, thereby accelerating the development pipeline. The following sections detail the application of key computational strategies in the study of this compound and related piperidine scaffolds.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nrfhh.com This technique is crucial for understanding how ligands like this compound analogues fit into the binding site of a target receptor, such as the mu-opioid receptor (µOR).
Research on related 4-anilidopiperidine structures, like fentanyl and its analogues, has extensively used molecular docking to elucidate key ligand-receptor interactions. plos.orgnih.gov These simulations have consistently identified a critical salt bridge formation between the protonated piperidine nitrogen of the ligand and the negatively charged side chain of a specific aspartic acid residue (Asp147 in the µOR) within the binding pocket. scispace.complos.org This electrostatic interaction is considered a cornerstone for the high-affinity binding of many piperidine-based opioids.
Beyond this primary anchor point, docking studies reveal other significant interactions that contribute to binding affinity and selectivity. These include hydrogen bonds and hydrophobic or aromatic interactions with other residues in the transmembrane helices of the receptor. tandfonline.com For instance, simulations have highlighted interactions with residues such as His297, Trp293, Trp318, and Tyr326. scispace.comtandfonline.com By comparing the docking scores and binding poses of various analogues, researchers can predict how modifications to the this compound scaffold will affect receptor affinity. nih.gov This predictive power allows for the rational design of new derivatives with potentially enhanced potency and selectivity. plos.org
| Interacting Residue (in µOR) | Type of Interaction | Significance in Ligand Binding | Reference(s) |
| Asp147 | Ionic Bond / Salt Bridge | Primary anchor point for the protonated piperidine nitrogen; crucial for high-affinity binding. | scispace.com, plos.org |
| His297 | Aromatic / Pi-stacking | Stabilizes the aromatic portions of the ligand within the binding pocket. | plos.org |
| Tyr148 | Hydrogen Bond / Hydrophobic | Contributes to the overall binding energy and proper orientation of the ligand. | tandfonline.com |
| Trp293 / Trp318 | Hydrophobic / Aromatic | Forms part of a hydrophobic pocket that accommodates non-polar moieties of the ligand. | tandfonline.com, scispace.com |
| Met151 | Hydrophobic | Interacts with alkyl or aryl groups, influencing selectivity and affinity. | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR studies can predict the activity of unsynthesized analogues, guiding the prioritization of synthetic efforts toward the most promising candidates.
For piperidine derivatives, including fentanyl analogues, several QSAR models have been developed to predict their binding affinity for the µ-opioid receptor. nih.govnih.govkcl.ac.uk These models are built using a "training set" of molecules with known activities. Various molecular descriptors—numerical values that encode different aspects of a molecule's physicochemical properties—are calculated. These can include:
Steric descriptors: Related to the size and shape of the molecule.
Electrostatic descriptors: Related to the charge distribution and electronic properties.
Hydrophobic descriptors: Related to the molecule's lipophilicity (e.g., LogP). nih.govnih.gov
Once calculated, statistical methods are used to build a regression model that links these descriptors to the observed activity. nih.gov The predictive power of the model is then validated using an external "test set" of compounds not used in the model's creation. nih.gov Studies have shown that 3D-QSAR models, which consider the three-dimensional fields (steric and electrostatic) around the molecules, can be particularly effective. nih.gov These models provide 3D maps that visualize regions where modifications would likely increase or decrease activity, offering direct insights for structural optimization. nih.gov
| QSAR Model Type | Key Descriptors Used | Predicted Property | Typical Correlation Coefficient (R²) | Reference(s) |
| Nonlinear Neural Network | Topological, Geometric | Analgesic Activity (µ-opioid agonism) | >0.85 | nih.gov |
| 3D-QSAR / Field-Based | Steric, Electrostatic, Hydrophobic fields | µ-Opioid Receptor Binding Affinity (Ki) | >0.70 | nih.gov |
| Fragment-Based QSAR | Substructural fragments, Physicochemical properties | Lipophilicity (LogP) | >0.90 | nih.gov |
In Silico Prediction of Activity Spectra (e.g., PASS)
The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on its similarity to a large database of known bioactive compounds. ijsdr.orgbiorxiv.org For a novel this compound analogue, PASS can generate a list of potential pharmacological effects, mechanisms of action, and even potential toxicities before any laboratory testing is conducted. clinmedkaz.org
The output of a PASS prediction is given as a pair of probabilities for each activity:
Pa (Probability of being active): The likelihood that the compound exhibits the specific activity.
Pi (Probability of being inactive): The likelihood that the compound does not exhibit the activity.
This approach is valuable in the early stages of drug discovery for identifying potential therapeutic applications for new piperidine derivatives. clinmedkaz.org For example, studies using PASS on novel piperidine compounds have predicted a high probability of analgesic, anti-inflammatory, antibacterial, and various central nervous system activities. clinmedkaz.orgresearchgate.net These predictions help researchers focus their preclinical experimental studies on the most probable and promising biological effects, saving significant time and resources. clinmedkaz.org
| Predicted Biological Activity | Typical Pa Value Range | Implication for Piperidine Analogues | Reference(s) |
| Analgesic | > 0.70 | High probability of pain-relieving effects, likely via opioid receptors. | researchgate.net |
| Neurotransmitter Uptake Inhibitor | > 0.70 | Potential application in treating CNS disorders. | clinmedkaz.org, ijsdr.org |
| Anti-inflammatory | > 0.60 | Suggests secondary therapeutic potential beyond analgesia. | researchgate.net |
| Chlordecone Reductase Inhibitor | > 0.90 | Indicates potential interaction with specific metabolic enzymes. | ijsdr.org |
| Membrane Integrity Agonist | > 0.95 | Potential to interact with or disrupt cellular membranes. | ijsdr.org |
Note: Pa values are illustrative and depend on the specific chemical structure submitted for prediction.
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of a ligand in its binding site, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements and interactions of all atoms in the ligand-receptor complex, providing critical insights into its stability, flexibility, and the conformational changes that occur upon binding. scispace.commdpi.com
For piperidine-based ligands like fentanyl analogues, MD simulations have been instrumental in confirming the stability of key interactions identified by docking, such as the salt bridge with Asp147. scispace.com These simulations show how the ligand and receptor residues adjust to each other, revealing the most stable binding poses and interaction patterns over a period of nanoseconds to microseconds. mdpi.com
Furthermore, MD simulations are used to analyze the conformational flexibility of the this compound analogues themselves. The orientation of the propionyloxy group and the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) can significantly influence binding affinity. MD can explore the energetic landscape of these different conformations, helping to explain the structure-activity relationships observed experimentally. researchgate.net Studies have also used MD to investigate how these molecules permeate cell membranes, a crucial step for reaching their molecular targets. cardiff.ac.uk
| MD Simulation Finding | Description | Significance for Drug Design | Reference(s) |
| Stable Ligand-Receptor Complex | The ligand remains stably bound in the active site over the simulation time, confirming key interactions (e.g., with Asp147). | Validates docking results and confirms the importance of specific chemical moieties for binding. | scispace.com |
| Receptor Conformational Changes | Binding of the ligand induces or stabilizes specific conformations of receptor helices (e.g., TM3 and TM7). | Provides insight into the mechanism of receptor activation and functional selectivity (e.g., G protein vs. β-arrestin bias). | scispace.com, mdpi.com |
| Ligand Flexibility | The simulation reveals the preferred rotameric states and flexibility of the ligand's side chains within the binding pocket. | Helps to explain differences in potency among closely related analogues and guides modifications to improve binding. | scispace.com |
| Membrane Permeability Prediction | Umbrella sampling MD can calculate the free energy barrier for the ligand to cross a lipid bilayer. | Predicts how well the drug can cross biological membranes, like the blood-brain barrier. | cardiff.ac.uk |
Research Applications in Forensic Chemistry and Impurity Profiling
Identification of 4-Propionyloxypiperidine Derivatives as Synthetic Byproducts
In the clandestine synthesis of fentanyl and its analogues, the formation of various impurities and byproducts is a common occurrence, often resulting from incomplete reactions, side reactions, or the use of impure starting materials. Among these, derivatives of this compound have been identified as significant indicators of specific manufacturing processes.
One such derivative, 1-phenethyl-4-propionyloxypiperidine (1-P-4-POP), has been detected in samples of fresh fentanyl HCl powder. Its presence is indicative of particular synthesis conditions and reagent choices made by clandestine chemists. The identification of these byproducts is crucial for forensic chemists as it allows for the retro-engineering of the synthetic route employed, providing valuable intelligence on the manufacturing trends and capabilities of illicit drug networks.
Markers in Specific Chemical Synthesis Routes (e.g., Fentanyl Synthesis)
The impurity profile of a seized drug sample can serve as a chemical fingerprint, linking different seizures to a common manufacturing source or method. The presence or absence of specific byproducts, such as this compound derivatives, can help differentiate between the various known fentanyl synthesis routes, including the Janssen, Siegfried, and Gupta methods.
For instance, the formation of 1-phenethyl-4-propionyloxypiperidine can occur through the acylation of the precursor 1-phenethyl-4-hydroxypiperidine with a propionylating agent. This reaction may happen as a side reaction if 1-phenethyl-4-hydroxypiperidine is present as an impurity in the starting materials or is formed during the synthesis. The specific conditions of the reaction, such as the temperature, pH, and the purity of the reagents, can influence the yield of this byproduct.
Forensic laboratories are increasingly focusing on the identification of these route-specific markers to gain a more comprehensive understanding of the illicit fentanyl market. This knowledge aids in tracking the evolution of clandestine manufacturing techniques and the global distribution of fentanyl and its precursors.
Analytical Profiling in Complex Mixtures and Illicit Substance Characterization
The detection and identification of this compound and its derivatives in complex illicit drug mixtures require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods employed for this purpose. These techniques allow for the separation of individual components within a mixture and their subsequent identification based on their unique mass spectral fragmentation patterns and chromatographic retention times.
The development of comprehensive analytical profiles for these byproducts is an ongoing area of research. This includes the establishment of reference spectra and retention time libraries to ensure accurate and reliable identification in forensic casework. High-resolution mass spectrometry (HRMS) is also utilized to determine the elemental composition of unknown impurities, further aiding in their structural elucidation.
| Analytical Technique | Application in this compound Analysis | Key Findings |
| GC-MS | Separation and identification based on mass-to-charge ratio and fragmentation patterns. | Allows for the detection of volatile and semi-volatile byproducts, providing characteristic fragmentation patterns for structural confirmation. |
| LC-MS/MS | High-sensitivity and high-selectivity analysis, particularly for non-volatile or thermally labile compounds. | Enables the detection of trace amounts of this compound derivatives and their isomers in complex matrices. |
| HRMS | Accurate mass measurements for the determination of elemental composition. | Aids in the unambiguous identification of novel or unexpected byproducts and their chemical formulas. |
Degradation Studies within Forensic Contexts
Understanding the stability and degradation of chemical markers like this compound is crucial for the accurate interpretation of forensic evidence. The chemical profile of a seized drug sample can change over time due to environmental factors such as temperature, light, and humidity.
Preliminary research has indicated that the quantity of 1-phenethyl-4-propionyloxypiperidine decreases as a fentanyl HCl sample degrades. This suggests that the compound may be susceptible to hydrolysis or other degradation pathways. Further studies are needed to fully characterize the degradation products and kinetics of this compound under various storage conditions.
This knowledge is vital for forensic chemists to:
Estimate the age of a drug sample.
Understand the potential changes in the chemical profile between the time of seizure and analysis.
Develop appropriate protocols for the storage and handling of seized drug evidence to preserve its chemical integrity.
By investigating the degradation pathways of these key byproducts, forensic science can enhance the reliability of chemical profiling and its application in criminal investigations.
Q & A
Q. What are the established synthetic routes for 4-Propionyloxypiperidine, and how are reaction conditions optimized?
- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or acylation of a piperidine precursor. Key steps include:
- Acylation : Reacting 4-hydroxypiperidine with propionyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperidine:propionyl chloride) and temperature (0–5°C to minimize side reactions) improves yield .
- Validation : Confirm structure via H/C NMR and LC-MS .
Q. What analytical techniques are critical for characterizing this compound in research settings?
- Methodological Answer :
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and comparison to certified reference standards (e.g., CAS Common Chemistry) .
- Structural Confirmation :
- NMR : Peaks at δ 1.1 ppm (triplet, propionyl CH), δ 3.5–4.0 ppm (piperidine CHO) .
- Mass Spectrometry : ESI-MS showing [M+H] at m/z 172.1 .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and thermal stability .
Q. How is this compound utilized in biochemical assays?
- Methodological Answer :
- Enzyme Inhibition Studies : Used as a substrate analog in acetylcholinesterase or kinase assays. Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer to ≤0.1% DMSO .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; IC values calculated using nonlinear regression (e.g., GraphPad Prism) .
- Controls : Include vehicle (DMSO) and positive inhibitors (e.g., donepezil for acetylcholinesterase) .
Advanced Research Questions
Q. How can researchers address low yield in the acylation step of this compound synthesis?
- Methodological Answer :
- Troubleshooting :
| Issue | Solution | Evidence |
|---|---|---|
| Incomplete reaction | Extend reaction time (24–48 hr) or use microwave-assisted synthesis (80°C, 30 min) . | |
| Hydrolysis of propionyl chloride | Use molecular sieves (3Å) to maintain anhydrous conditions . | |
| Side products (e.g., di-acylated piperidine) | Optimize base strength (e.g., switch from EtN to DMAP) . |
- Alternative Routes : Use propionic anhydride as a milder acylating agent .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies using FINER criteria (Feasible, Novel, Ethical, Relevant) to assess methodological rigor .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with orthogonal methods (SPR vs. fluorescence polarization) .
- Structural Analogues : Synthesize and test derivatives (e.g., 4-benzoyloxypiperidine) to isolate pharmacophore contributions .
Q. How can computational modeling enhance the design of this compound-based probes?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., σ-1 receptor). Validate with MD simulations (GROMACS, 100 ns trajectories) .
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft E) parameters with IC data to guide substituent selection .
- ADMET Prediction : SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
